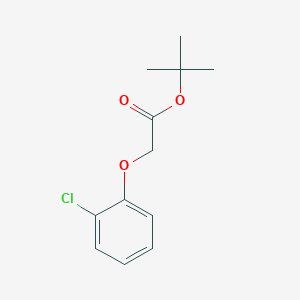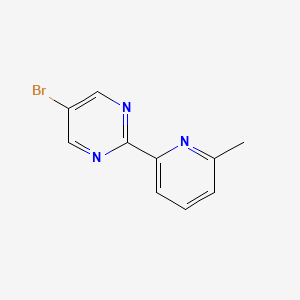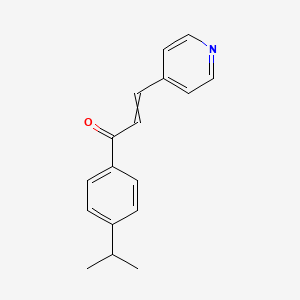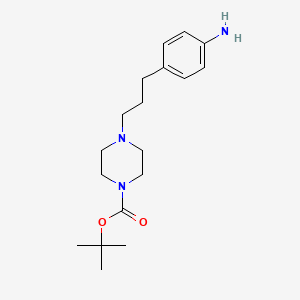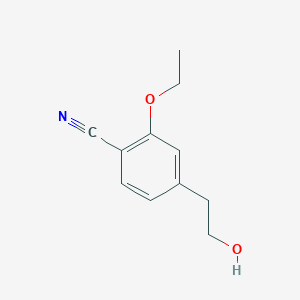
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile is an organic compound with the chemical formula C11H13NO2. It is a derivative of benzonitrile, characterized by the presence of an ethoxy group and a hydroxyethyl group attached to the benzene ring. This compound is a solid at room temperature and is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form 4-ethoxybenzaldoxime, which is then dehydrated to produce 4-ethoxybenzonitrile. The nitrile group is then further functionalized to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. Green chemistry approaches, such as the use of ionic liquids, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethoxy-4-(2-carboxyethyl)benzonitrile.
Reduction: 2-Ethoxy-4-(2-aminoethyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, altering the compound’s reactivity and interactions. These interactions can affect cellular pathways and processes, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxyethyl)benzonitrile: Lacks the ethoxy group, making it less hydrophobic.
2-Ethoxybenzonitrile: Lacks the hydroxyethyl group, reducing its ability to form hydrogen bonds.
4-Ethoxybenzonitrile: Similar structure but without the hydroxyethyl group.
Uniqueness
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile is unique due to the presence of both the ethoxy and hydroxyethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and interactions, making it valuable in various applications .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-ethoxy-4-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11-7-9(5-6-13)3-4-10(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |
Clave InChI |
PZBKIELFZYRNHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



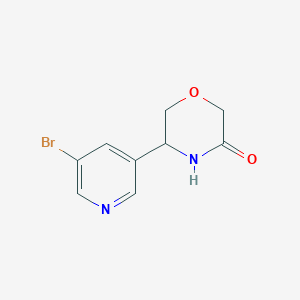
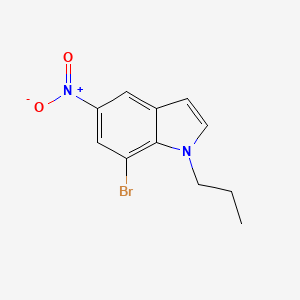

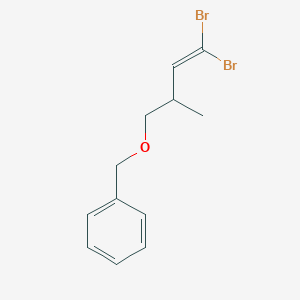

![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)

